1,4-Benzenedicarbonitrile, 2,5-difluoro-
Overview
Description
1,4-Benzenedicarbonitrile, 2,5-difluoro- is a chemical compound with the molecular formula C8H2F2N2. It is also known as 2,5-difluoroterephthalonitrile. This compound is characterized by the presence of two fluorine atoms and two nitrile groups attached to a benzene ring. It has a molecular weight of 164.11 g/mol and exhibits a melting point of 155-158°C and a boiling point of 271.0±40.0°C .
Preparation Methods
1,4-Benzenedicarbonitrile, 2,5-difluoro- can be synthesized through various synthetic routes. One common method involves the fluorination of terephthalonitrile. The reaction typically requires the use of fluorinating agents such as elemental fluorine or other fluorine-containing compounds under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1,4-Benzenedicarbonitrile, 2,5-difluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile groups can be oxidized or reduced to form various derivatives.
Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Benzenedicarbonitrile, 2,5-difluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarbonitrile, 2,5-difluoro- involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in various biochemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Benzenedicarbonitrile, 2,5-difluoro- can be compared with other similar compounds such as:
1,4-Benzenedicarbonitrile: Lacks the fluorine atoms, which can result in different reactivity and properties.
2,5-Difluorobenzene-1,4-dicarbonitrile: Similar structure but may have different physical and chemical properties due to the presence of fluorine atoms.
2,5-Difluoroterephthalonitrile: Another name for the same compound, highlighting its structural features
This compound’s unique combination of fluorine and nitrile groups makes it valuable for various applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
2,5-difluorobenzene-1,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFQWMPHYSQURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172387 | |
Record name | 1,4-Benzenedicarbonitrile, 2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1897-49-0 | |
Record name | 2,5-Difluoro-1,4-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1897-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarbonitrile, 2,5-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedicarbonitrile, 2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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